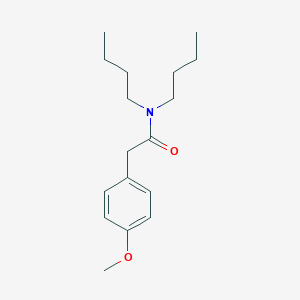
N,N-dibutyl-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-2-(4-methoxyphenyl)acetamide, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBA is a synthetic compound that is structurally similar to lidocaine and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N,N-dibutyl-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory properties, which may contribute to its effectiveness as a pain reliever.
Biochemical and Physiological Effects:
N,N-dibutyl-2-(4-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of sodium and calcium ion channels in nerve cells. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dibutyl-2-(4-methoxyphenyl)acetamide for use in lab experiments is its relatively low cost and availability. However, N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dibutyl-2-(4-methoxyphenyl)acetamide, including further studies on its potential use as a local anesthetic and as a tool for studying pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of N,N-dibutyl-2-(4-methoxyphenyl)acetamide and its potential applications in the treatment of cancer.
Synthesemethoden
N,N-dibutyl-2-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with dibutylamine in the presence of a base catalyst. The resulting product can then be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-2-(4-methoxyphenyl)acetamide has been used in a variety of scientific research applications, including as a local anesthetic and as a tool for studying the mechanisms of pain and inflammation. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cells.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-dibutyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-12-18(13-7-5-2)17(19)14-15-8-10-16(20-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
HLWGQZAXGCADGE-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)
